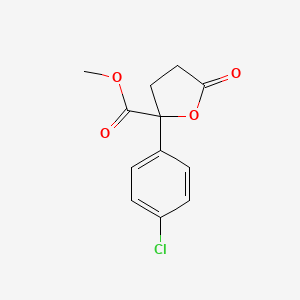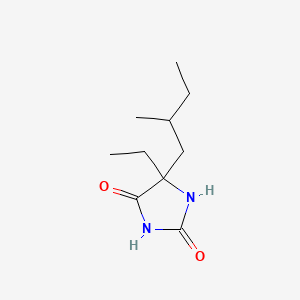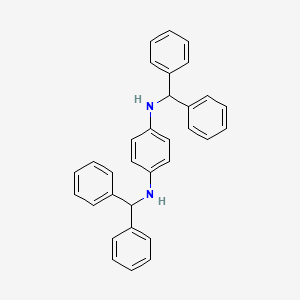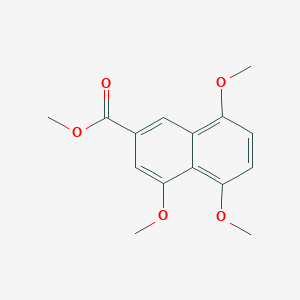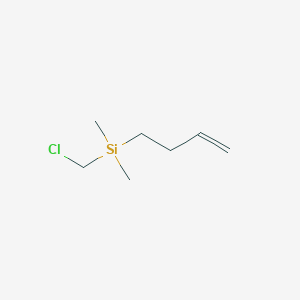
But-3-enyl-(chloromethyl)-dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-3-enyl-(chloromethyl)-dimethylsilane is an organosilicon compound that features a silicon atom bonded to two methyl groups, a chloromethyl group, and a but-3-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of But-3-enyl-(chloromethyl)-dimethylsilane typically involves the reaction of but-3-enylmagnesium bromide with chloromethyl-dimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the chlorosilane. The general reaction scheme is as follows:
But-3-enyl-MgBr+ClCH2Si(CH3)2Cl→this compound+MgBrCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
But-3-enyl-(chloromethyl)-dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The double bond in the but-3-enyl group can participate in addition reactions with electrophiles such as halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Addition Reactions: Reagents such as bromine or hydrogen chloride can be used in the presence of a catalyst or under UV light to facilitate the addition to the double bond.
Major Products Formed
Substitution Reactions: Products include azidomethyl-dimethylsilane, thiocyanatomethyl-dimethylsilane, and aminomethyl-dimethylsilane.
Addition Reactions: Products include 1,2-dibromo-but-3-enyl-(chloromethyl)-dimethylsilane and 1-chloro-2-but-3-enyl-(chloromethyl)-dimethylsilane.
Scientific Research Applications
But-3-enyl-(chloromethyl)-dimethylsilane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound can be used in the preparation of silicon-based polymers and resins with unique properties.
Biological Studies: It can be used as a precursor for the synthesis of bioactive molecules and as a reagent in biochemical assays.
Industrial Applications: The compound is used in the production of specialty chemicals and as a coupling agent in the formulation of adhesives and sealants.
Mechanism of Action
The mechanism of action of But-3-enyl-(chloromethyl)-dimethylsilane involves its ability to undergo various chemical transformations. The chloromethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The double bond in the but-3-enyl group can participate in addition reactions, allowing the compound to form new carbon-carbon or carbon-heteroatom bonds. These reactions enable the compound to serve as a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- But-3-enyl-(bromomethyl)-dimethylsilane
- But-3-enyl-(iodomethyl)-dimethylsilane
- But-3-enyl-(methoxymethyl)-dimethylsilane
Uniqueness
But-3-enyl-(chloromethyl)-dimethylsilane is unique due to the presence of the chloromethyl group, which provides a reactive site for nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various organosilicon compounds. Additionally, the but-3-enyl group offers the potential for further functionalization through addition reactions, enhancing its versatility in organic synthesis.
Properties
CAS No. |
33558-80-4 |
|---|---|
Molecular Formula |
C7H15ClSi |
Molecular Weight |
162.73 g/mol |
IUPAC Name |
but-3-enyl-(chloromethyl)-dimethylsilane |
InChI |
InChI=1S/C7H15ClSi/c1-4-5-6-9(2,3)7-8/h4H,1,5-7H2,2-3H3 |
InChI Key |
LWFUCPVQVHMPIG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCC=C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


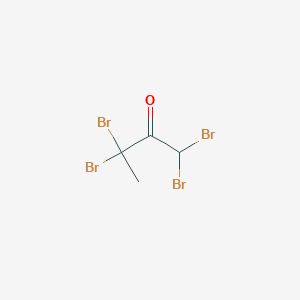
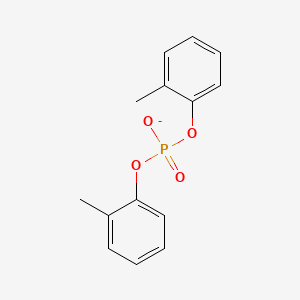
![1-[(Trichloromethyl)sulfanyl]propane](/img/structure/B14687245.png)
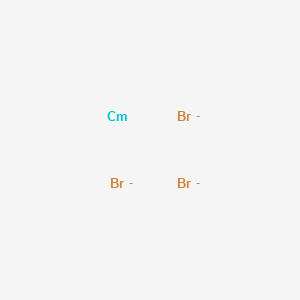
phosphanium bromide](/img/structure/B14687257.png)
![4-[2-(Aziridin-1-yl)ethoxy]pyridine](/img/structure/B14687262.png)

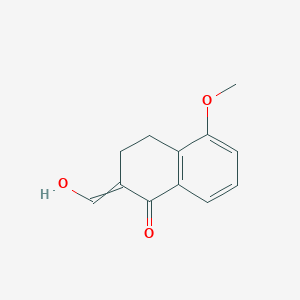
![2,5-Bis[(4-azidophenyl)methylidene]cyclopentan-1-one](/img/structure/B14687268.png)
